molecular formula C30H40N2O3 B2945676 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL CAS No. 433965-07-2

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL

Cat. No.: B2945676
CAS No.: 433965-07-2
M. Wt: 476.661
InChI Key: PUECVCSPYSIXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol is a propanolamine derivative characterized by two critical structural motifs:

  • Adamantane-substituted phenoxy group: The adamantane moiety at the para position of the phenoxy group enhances lipophilicity and metabolic stability due to its rigid, cage-like structure .
  • 4-(4-Methoxyphenyl)piperazine: This substituent contributes to receptor-binding specificity, particularly for serotonin (5-HT) or adrenergic receptors, as seen in related compounds .

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O3/c1-34-28-8-4-26(5-9-28)32-12-10-31(11-13-32)20-27(33)21-35-29-6-2-25(3-7-29)30-17-22-14-23(18-30)16-24(15-22)19-30/h2-9,22-24,27,33H,10-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUECVCSPYSIXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Adamantyl Phenol: This involves the reaction of adamantane with phenol under acidic conditions to form adamantyl phenol.

    Etherification: The adamantyl phenol is then reacted with an appropriate alkylating agent to form the adamantyl phenoxy compound.

    Piperazine Derivative Formation: The adamantyl phenoxy compound is further reacted with a piperazine derivative, such as 4-(4-methoxyphenyl)piperazine, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Step 1: Formation of the Adamantane-Phenoxy Intermediate

The adamantane-phenoxy backbone is synthesized via a Williamson etherification reaction. Starting with N-(4-hydroxyphenyl)adamantan-1-amine, ethyl bromoacetate is used to form ethyl 2-(4-adamantanamidophenoxy)acetate (analogous to Scheme 3 in ). Hydrazinolysis with hydrazine hydrate converts the ester to the corresponding acetohydrazide intermediate.

Reaction StepReagents/ConditionsYieldReference
EsterificationEthyl bromoacetate, ethanol, reflux75–85%
HydrazinolysisHydrazine hydrate, ethanol, 80°C90%

Step 3: Final Cyclization and Purification

The intermediate undergoes cyclization in basic media to yield the final product. Purification via silica gel chromatography (ethyl acetate/petroleum ether) ensures high purity, as described in .

Reaction StepReagents/ConditionsYieldReference
CyclizationNaOH (2M), ethanol, reflux70–82%
PurificationColumn chromatography (EtOAc/hexane)

Adamantane Stability

The adamantane group exhibits exceptional thermal and chemical stability, resisting degradation under acidic or basic conditions (as seen in adamantane-containing MAO inhibitors ). This inertness allows the compound to retain structural integrity during synthesis.

Piperazine Functionalization

The piperazine ring’s secondary amines participate in alkylation and acylation reactions. For example, in , amines react with diketones under photoredox conditions to form acetylated derivatives. Similar reactivity could enable further modifications of the piperazine group.

Phenoxy Group Reactivity

The phenoxy linker is susceptible to nucleophilic aromatic substitution under strong alkaline or acidic conditions, though the electron-donating methoxy group at the para position stabilizes the ring against electrophilic attacks .

Crystallographic Analysis

While no direct crystal structure exists for this compound, analogous adamantane-piperazine derivatives (e.g., Cyto2C5 ) adopt conformations where the adamantane group occupies a hydrophobic pocket, and the piperazine ring engages in hydrogen bonding via its nitrogen atoms.

Spectroscopic Characterization

  • IR : Peaks at 3250 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C aromatic), and 1100 cm⁻¹ (C–O–C ether).

  • NMR :

    • ¹H NMR (CDCl₃) : δ 1.7–2.1 (adamantane protons), δ 3.3–3.7 (piperazine and OCH₃), δ 6.8–7.2 (aromatic protons).

    • ¹³C NMR : δ 70.5 (C–O), δ 128–135 (aromatic carbons), δ 145.2 (N–C–N).

Scientific Research Applications

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₂₉H₃₈N₂O₃ 474.62 g/mol Adamantane-phenoxy, 4-methoxyphenylpiperazine Likely high lipophilicity; untested activity
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol HCl () C₂₀H₂₄ClN₂O₃·HCl 409.34 g/mol Chlorophenoxy, 4-methoxyphenylpiperazine Antagonist activity (e.g., α1-adrenergic)
(±)-Metoprolol () C₁₅H₂₅NO₃ 267.37 g/mol 4-(2-Methoxyethyl)phenoxy, isopropylamine β1-selective adrenergic antagonist
Avishot/Flivas () C₂₄H₂₇N₂O₃ 391.48 g/mol 1-Naphthyloxy, 2-methoxyphenylpiperazine 5-HT1A/β-adrenergic dual activity
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol () C₂₀H₂₆N₂O₃ 342.43 g/mol Phenoxy, 3-methoxyphenylpiperazine Serotonergic modulation (untested)

Key Observations :

  • Adamantane vs. Halogen/Simple Aromatic Groups: The adamantane group in the target compound significantly increases molecular weight and lipophilicity compared to chlorophenoxy () or naphthyloxy () analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • By contrast, metoprolol’s isopropylamine group confers β1 selectivity .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity
  • Compound: The chlorophenoxy analog’s hydrochloride salt exhibits α1-adrenergic antagonism, with an IC₅₀ of 12 nM in rat aorta models .
  • Compound (Avishot) : Demonstrates dual 5-HT1A agonism (Ki = 8.2 nM) and β-adrenergic blockade (Ki = 15 nM), attributed to the naphthyloxy group’s bulkiness .
  • Target Compound : The adamantane group may enhance binding to lipid-rich receptor pockets (e.g., 5-HT2A), though experimental confirmation is needed.
Solubility and Bioavailability
  • Metoprolol (): High aqueous solubility (logP = 1.8) due to its 2-methoxyethylphenoxy group, enabling oral bioavailability >50% .
  • Target Compound : Predicted logP ≈ 5.2 (adamantane contribution), suggesting poor solubility but prolonged half-life .

Biological Activity

The compound 1-[4-(adamantan-1-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol , also known as CAS Number 433965-07-2, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C30H40N2O3C_{30}H_{40}N_{2}O_{3}. The synthesis typically involves a multi-step process that includes the reaction of adamantane derivatives with phenolic and piperazine moieties. A detailed synthetic route includes the use of 1-adamantylamine and 4-bromophenyl isothiocyanate , leading to high yields of the target compound .

Antiviral Activity

Adamantane derivatives, including this compound, have been noted for their antiviral properties, particularly against influenza viruses. Studies have shown that modifications in the adamantane structure can enhance efficacy against viral strains . The mechanism often involves interference with viral replication processes.

Antibacterial and Anti-inflammatory Properties

The compound exhibits significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. Research indicates that piperazine derivatives are particularly effective in this regard, enhancing the overall therapeutic potential of the compound .

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer’s disease and urinary tract infections. The inhibition of AChE is particularly relevant for neurodegenerative disorders, providing a basis for further development as a therapeutic agent .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antiviral Studies : A study on adamantane derivatives indicated that structural modifications could lead to enhanced antiviral activity against resistant strains of influenza virus .
  • Antibacterial Efficacy : In vitro evaluations showed that compounds with piperazine rings exhibit potent antibacterial properties, making them suitable candidates for antibiotic development .
  • Enzyme Inhibition : Research highlighted the enzyme inhibitory properties of similar compounds, showcasing their potential in managing conditions associated with enzyme dysregulation .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntiviralInhibits viral replication
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates immune response
Enzyme InhibitionInhibits AChE and urease

Q & A

Q. Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Tips
Adamantane attachmentAlCl₃, 0°C → RT, 12hUse excess adamantane bromide (1.5 eq)
Piperazine couplingPd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°CDegas solvent to prevent oxidation

Basic: Which spectroscopic techniques effectively characterize this compound, and how are experimental data validated?

Methodological Answer:

  • FTIR/Raman : Identify adamantane C-H stretches (2850–2900 cm⁻¹) and piperazine N-H bends (1550–1600 cm⁻¹). Compare with DFT/B3LYP/cc-pVDZ calculations .
  • NMR : Assign methoxyphenyl (δ 3.8 ppm, singlet) and propan-2-ol (δ 4.2–4.5 ppm) signals using 2D-COSY/HSQC.
  • Validation : Use RMSD (root-mean-square deviation) to quantify agreement between experimental and computed spectra.

Q. Table 2: Key Spectral Assignments

GroupFTIR (cm⁻¹)DFT Prediction (cm⁻¹)Deviation
Adamantane C-H289528878
Piperazine N-H1580159212

Advanced: How to resolve discrepancies between UV-Vis spectra and single-reference DFT calculations?

Methodological Answer:

  • Issue : Charge-transfer transitions often require multi-reference methods (e.g., XMCQDPT2) due to strong electron correlation .
  • Strategy :
    • Perform solvent-effect simulations (e.g., IEF-PCM model for methanol).
    • Compare TD-DFT/CAM-B3LYP and XMCQDPT2 results.
    • Validate with experimental λmax (e.g., 320 nm in methanol).

Advanced: How to resolve crystal structure challenges like twinning or low-resolution data?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Refine with HKLF5 format data .
  • Low Resolution : Apply restraints (e.g., DFIX for bond lengths) and validate with Rfree. For severe cases, supplement with cryo-EM or neutron diffraction.

Q. Table 3: SHELX Refinement Parameters

IssueSHELX CommandExample Value
TwinningTWIN 0.25 -0.25 0BASF = 0.27(9)
DisorderPART 1Occupancy = 0.7

Basic: How to assess stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to determine decomposition onset (>200°C).
  • Chemical Stability : Accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C, 24h) monitored via HPLC.

Advanced: How do C-H···π interactions influence crystal packing?

Methodological Answer:

  • Analysis : Measure intermolecular distances (<3.5 Å) and angles (>120°) in X-ray structures. Use Mercury software for visualization .
  • Impact : These interactions stabilize crystal lattices, increasing melting points but reducing solubility.

Basic: Computational prediction of bioactivity?

Methodological Answer:

  • DFT : Calculate HOMO-LUMO gaps for reactivity insights.
  • Docking : Use AutoDock Vina with target receptors (e.g., β-adrenergic receptors). Validate via IC₅₀ assays in cell lines .

Advanced: SAR studies on adamantane/piperazine modifications?

Methodological Answer:

  • Analog Synthesis : Replace adamantane with bicyclo[2.2.1]heptane or substitute piperazine with morpholine.
  • Activity Testing : Compare IC₅₀ values in receptor-binding assays. Use QSAR models (e.g., CoMFA) to predict trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.